molecular formula C19H16BrNO3 B3590073 3-acetyl-1,2-dimethyl-1H-indol-5-yl 3-bromobenzoate

3-acetyl-1,2-dimethyl-1H-indol-5-yl 3-bromobenzoate

Cat. No.: B3590073
M. Wt: 386.2 g/mol
InChI Key: POVXICOIUWEXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-1,2-dimethyl-1H-indol-5-yl 3-bromobenzoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1,2-dimethyl-1H-indol-5-yl 3-bromobenzoate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1,2-dimethyl-1H-indol-5-yl 3-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted indole derivatives .

Mechanism of Action

The mechanism of action of 3-acetyl-1,2-dimethyl-1H-indol-5-yl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The acetyl, dimethyl, and bromobenzoate groups may enhance the compound’s binding affinity and specificity . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-acetyl-2,3-dimethyl-1H-indole-5-yl benzoate
  • 3-acetyl-1,2-dimethyl-1H-indole-5-yl 4-bromobenzoate
  • 3-acetyl-1,2-dimethyl-1H-indole-5-yl 3-chlorobenzoate

Uniqueness

3-acetyl-1,2-dimethyl-1H-indol-5-yl 3-bromobenzoate is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-acetyl-1,2-dimethylindol-5-yl) 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3/c1-11-18(12(2)22)16-10-15(7-8-17(16)21(11)3)24-19(23)13-5-4-6-14(20)9-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVXICOIUWEXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=CC(=CC=C3)Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-acetyl-1,2-dimethyl-1H-indol-5-yl 3-bromobenzoate
Reactant of Route 2
Reactant of Route 2
3-acetyl-1,2-dimethyl-1H-indol-5-yl 3-bromobenzoate
Reactant of Route 3
Reactant of Route 3
3-acetyl-1,2-dimethyl-1H-indol-5-yl 3-bromobenzoate
Reactant of Route 4
3-acetyl-1,2-dimethyl-1H-indol-5-yl 3-bromobenzoate
Reactant of Route 5
3-acetyl-1,2-dimethyl-1H-indol-5-yl 3-bromobenzoate
Reactant of Route 6
Reactant of Route 6
3-acetyl-1,2-dimethyl-1H-indol-5-yl 3-bromobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.